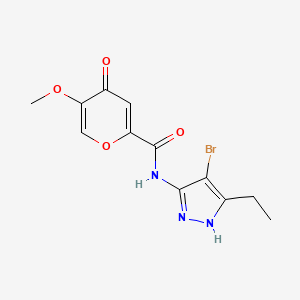![molecular formula C11H16ClN3OS B6625682 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide](/img/structure/B6625682.png)
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes, including pain perception, mood regulation, appetite, and immune function. In
Mecanismo De Acción
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide is a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. These receptors are G protein-coupled receptors that are widely distributed throughout the body, including the brain, immune system, and peripheral tissues. When 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide binds to these receptors, it activates a signaling cascade that leads to the modulation of various physiological processes, including pain perception, mood regulation, appetite, and immune function.
Biochemical and Physiological Effects:
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in preclinical models of pain and inflammation. Additionally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases. Furthermore, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. Finally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to modulate the reward system in the brain, suggesting its potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for a more precise and targeted modulation of physiological processes. Additionally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been extensively studied, allowing for a better understanding of its mechanism of action and potential therapeutic applications. However, one limitation of using 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide is its potential for off-target effects, as it can bind to other receptors besides the cannabinoid receptors. Additionally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide. One direction is the further exploration of its potential as an anti-cancer agent. Another direction is the investigation of its potential as a treatment for addiction. Additionally, the development of more selective and potent agonists of the cannabinoid receptors could lead to the development of new therapeutics for a variety of diseases and conditions. Finally, the investigation of the potential off-target effects of 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide can be synthesized through several methods, including the reaction of 4-piperidone with 3-chlorobenzyl chloride, followed by the reaction with thiophenol and then the reaction with methylamine. Another method involves the reaction of 4-piperidone with 3-chlorobenzyl chloride, followed by the reaction with thiophene-2-carboxylic acid and then the reaction with methylamine. Both methods require several steps and careful purification to obtain a pure product.
Aplicaciones Científicas De Investigación
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical models of pain, inflammation, and neurodegenerative diseases. Additionally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Furthermore, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been studied as a potential treatment for addiction, as it can modulate the reward system in the brain.
Propiedades
IUPAC Name |
4-[(3-chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c12-9-3-6-17-10(9)7-14-8-1-4-15(5-2-8)11(13)16/h3,6,8,14H,1-2,4-5,7H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTKKRWYSSTBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=C(C=CS2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-2-methoxybenzonitrile](/img/structure/B6625602.png)

![N-[(3-chlorothiophen-2-yl)methyl]-1-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methanamine](/img/structure/B6625640.png)
![N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide](/img/structure/B6625650.png)
![1-[4-(2-Cyclopropylfuran-3-carbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B6625657.png)
![N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide](/img/structure/B6625658.png)
![(4aR,7aS)-1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625672.png)
![(4aR,7aS)-1-(3-bromofuran-2-carbonyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625677.png)
![6-[4-[(3-Chlorothiophen-2-yl)methylamino]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6625689.png)
![N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B6625693.png)
![(4aR,7aS)-1-[5-chloro-6-(cyclopropylmethoxy)pyridine-3-carbonyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625702.png)
![3-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B6625706.png)
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(2-hydroxyethyl)benzamide](/img/structure/B6625710.png)
![2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide](/img/structure/B6625717.png)